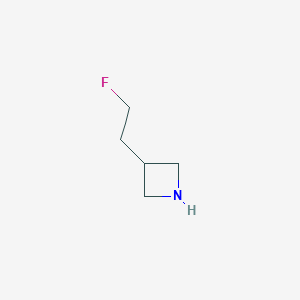

3-(2-Fluoroethyl)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic Chemistry

Azetidines, which are four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern organic and medicinal chemistry. rsc.orgrsc.org Their significance stems from a unique combination of ring strain, approximately 25.4 kcal/mol, and relative stability, which is greater than that of the more reactive aziridines but less than the unreactive pyrrolidines. rsc.org This inherent strain allows for unique reactivity that can be harnessed under specific reaction conditions. rsc.org

The compact, three-dimensional structure of the azetidine ring is considered a "privileged" scaffold in medicinal chemistry. rsc.org Its incorporation into drug candidates can enhance metabolic stability and improve binding interactions with biological targets. longdom.org A number of approved drugs contain the azetidine moiety, where it often serves to fine-tune the physicochemical properties and biological activity of the molecule. ontosight.aimdpi.comgoogle.com Furthermore, azetidines are valuable intermediates and chiral auxiliaries in organic synthesis. magtech.com.cn Their ability to serve as building blocks for more complex molecules underscores their importance in the development of novel synthetic methodologies. longdom.orgmdpi.com

The Role of Fluoroalkyl Moieties in Molecular Design for Chemical Research

The strategic incorporation of fluorine and fluoroalkyl groups into organic molecules is a widely employed strategy in medicinal chemistry and materials science. mdpi.com The introduction of a fluoroalkyl moiety, such as a fluoroethyl group, can profoundly alter a molecule's physicochemical and biological properties. mdpi.comnih.gov These changes can include modifications to lipophilicity, metabolic stability, binding affinity, and membrane permeability. nih.gov

Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can be critical for a drug's interaction with its biological target. researchgate.net The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug. nih.gov The use of fluorinated building blocks remains a dominant approach in drug discovery, with a significant number of recently approved drugs containing organofluorine compounds. tandfonline.com Research continues to explore the impact of various fluorinated substituents on the properties of saturated heterocyclic compounds. researchgate.netacs.org

Research Rationale for Investigating 3-(2-Fluoroethyl)azetidine

The investigation into this compound is driven by the synergistic potential of combining the beneficial structural features of the azetidine scaffold with the property-modulating effects of a fluoroalkyl substituent. The azetidine ring provides a rigid, three-dimensional framework that is desirable in drug design, while the 2-fluoroethyl group can enhance key pharmacokinetic properties. longdom.orggoogle.com

The rationale is based on the hypothesis that the introduction of the fluoroethyl group onto the azetidine core can lead to novel compounds with improved metabolic stability and target engagement. Fluorinated azetidine derivatives are of significant interest in the discovery of new therapeutic agents, including inhibitors of dipeptidyl peptidase IV and cannabinoid receptor modulators. google.com Therefore, the synthesis and study of this compound and related structures provide valuable building blocks for the development of new chemical entities with potentially superior pharmacological profiles.

Historical Overview of Azetidine Synthesis and Reactivity

The chemistry of azetidines has evolved significantly since their initial discovery. Historically, the synthesis of these strained four-membered rings presented considerable challenges. nih.gov Early methods often suffered from low yields and limited substrate scope. However, the last few decades have seen remarkable progress in the development of robust and versatile synthetic routes to azetidines. rsc.orgrsc.org

Key synthetic strategies that have been developed include:

Cyclization reactions: The formation of the C-N or C-C bond to close the four-membered ring is a common approach. This includes intramolecular nucleophilic substitution and Pd-catalyzed C(sp³)–H amination. rsc.orgmagtech.com.cn

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes, such as the aza Paterno-Büchi reaction, have become a powerful tool for constructing the azetidine core. rsc.orgnih.gov

Ring Contraction and Expansion: Methods involving the contraction of five-membered rings or the expansion of three-membered rings like aziridines have also been employed. magtech.com.cnnih.gov

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) provides another pathway to saturated azetidines. wikipedia.org

The reactivity of azetidines is largely governed by their ring strain, which facilitates ring-opening reactions with various nucleophiles. rsc.orgresearchgate.net This reactivity has been exploited in the synthesis of more complex acyclic and heterocyclic structures.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1780898-02-3 chemsrc.com |

| Molecular Formula | C5H10FN |

| Synonyms | Not available |

Interactive Data Table

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

3-(2-fluoroethyl)azetidine |

InChI |

InChI=1S/C5H10FN/c6-2-1-5-3-7-4-5/h5,7H,1-4H2 |

InChI Key |

FBAQRSUHAGEODS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CCF |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 2 Fluoroethyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of 3-(2-Fluoroethyl)azetidine. These calculations provide a molecular-level picture of electron distribution, orbital energies, and the energies of various molecular geometries, which collectively dictate the compound's stability and chemical behavior.

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain due to the deviation of its bond angles from ideal tetrahedral geometry. rsc.org This inherent strain is a primary driver of its chemical reactivity. rsc.org Quantum chemical calculations can quantify this strain energy, typically by comparing the energy of the cyclic molecule to a corresponding acyclic, strain-free reference compound.

The azetidine ring is not planar and exists in a puckered conformation to alleviate some of this strain. nih.gov For a 3-substituted azetidine, this puckering gives rise to two primary conformers, where the substituent at the C3 position occupies either an axial-like or an equatorial-like position. In the case of this compound, the conformational preference is determined by a balance of steric and electronic factors involving the fluoroethyl group and the azetidine ring.

Table 1: Calculated Relative Energies of this compound Conformers Illustrative data based on typical computational results for substituted cyclic amines.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

| I | Equatorial Fluoroethyl | 0.00 | 73.1 |

| II | Axial Fluoroethyl | 1.05 | 26.9 |

Transition state theory is a cornerstone for understanding reaction mechanisms and rates. Quantum chemical calculations can locate and characterize the transition state (TS) structures for various reactions involving this compound. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Key reaction pathways for azetidines include N-alkylation, N-acylation, and ring-opening reactions. For instance, in a nucleophilic substitution reaction at the nitrogen atom, computational modeling can map the energy profile as the nucleophile approaches and the new bond forms. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔE‡) can be determined, which is crucial for predicting the reaction's feasibility and rate. DFT calculations have been successfully used to investigate reaction mechanisms for the formation of azetidines, confirming the role of kinetic controls. researchgate.net

Table 2: Calculated Activation Barriers for a Hypothetical N-Alkylation Reaction Illustrative data representing typical outputs from transition state modeling.

| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) |

| N-Methylation | This compound + CH₃I | [Azetidinium-Iodide TS] | 22.5 |

| N-Acetylation | This compound + Acetyl Chloride | [Tetrahedral Intermediate TS] | 15.8 |

Computational chemistry is a highly effective tool for predicting the outcomes of reactions where multiple products are possible. Regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the product) are governed by differences in the activation energies of competing reaction pathways.

For a molecule like this compound, stereoselectivity is of particular interest. Reactions involving the azetidine ring, such as the addition of a reagent to the nitrogen atom or a functional group on the ring, can be influenced by the steric hindrance imposed by the fluoroethyl group. Computational studies can model the different transition states leading to various stereoisomers. nih.gov The pathway with the lowest activation energy will be the most favored, allowing for a prediction of the major product. For example, in the gold-catalyzed synthesis of chiral azetidin-3-ones, computational modeling helps rationalize the high stereoselectivity observed. nih.gov Similarly, DFT has been used to reveal the origins of stereoselectivity in aldol reactions catalyzed by azetidine-2-carboxylic acid. researchgate.net By comparing the transition state energies for attacks from different faces of the molecule, a quantitative prediction of enantiomeric or diastereomeric excess can be achieved.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its surroundings.

MD simulations are particularly useful for analyzing the conformational flexibility of this compound. Over the course of a simulation (typically spanning nanoseconds to microseconds), the molecule can explore a wide range of conformations. This allows for the study of dynamic processes such as the puckering of the azetidine ring and the rotation of the fluoroethyl side chain.

Analysis of the simulation trajectory can reveal the preferred conformations, the energy barriers between them, and the timescales of conformational changes. Such simulations have been used to study the conformational preferences and isomerization of azetidine-containing peptides, demonstrating that the azetidine ring imparts greater flexibility compared to analogous proline-containing peptides. nih.govnih.gov This information is critical for understanding how the molecule's shape and flexibility influence its properties and interactions.

The behavior of a molecule is heavily influenced by its environment. MD simulations can explicitly model the solvent molecules or other species, such as catalysts, that interact with this compound. nih.gov By simulating the compound in a box of water molecules, for example, one can study solvation effects, the formation of hydrogen bonds, and the influence of the solvent on conformational preferences. nih.gov

Furthermore, MD simulations can provide insights into the initial steps of a chemical reaction by modeling the approach of a reactant or a catalyst. nih.gov For instance, simulations could show how a catalytic metal complex coordinates to the nitrogen atom of the azetidine ring, or how the substrate orients itself within the active site of an enzyme. These studies reveal the non-covalent interactions (e.g., electrostatic, van der Waals) that govern molecular recognition and precede the chemical transformation itself.

Structure-Reactivity Relationship Modeling

Currently, there are no specific published models that computationally describe the structure-reactivity relationship of this compound. Such studies would typically involve quantum chemical calculations to determine electronic properties like orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential maps. These parameters are crucial for predicting the molecule's reactivity, stability, and potential interaction with biological targets. The development of these models would be a valuable contribution to the field, enabling a deeper understanding of how the interplay between the strained azetidine ring and the electronegative fluorine atom influences the compound's chemical behavior.

Prediction of Spectroscopic Parameters

Similarly, a detailed theoretical prediction of the spectroscopic parameters for this compound is not available in the current body of scientific literature. The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns, relies on sophisticated computational methods like Density Functional Theory (DFT) and ab initio calculations.

The generation of such predictive data would be instrumental for the unambiguous identification and characterization of this compound in experimental settings. The absence of this theoretical data means that researchers currently lack a computational benchmark to aid in the analysis of experimental spectroscopic results.

Future Directions and Emerging Research Areas for 3 2 Fluoroethyl Azetidine Chemistry

Sustainable Synthesis Methodologies (e.g., Green Chemistry Principles)

The integration of green chemistry principles into the synthesis of complex molecules like 3-(2-fluoroethyl)azetidine is a paramount objective for future research. sekisuidiagnostics.com These principles advocate for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. scholar9.com Key areas of focus include waste prevention, maximizing atom economy, and the use of safer solvents and renewable feedstocks. sekisuidiagnostics.comnih.gov

Future synthetic routes for this compound and its derivatives will likely prioritize:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov This can be achieved through addition and cycloaddition reactions that minimize the formation of byproducts.

Use of Safer Solvents: Shifting away from hazardous organic solvents towards more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. Research into solvent-free reaction conditions is also a promising avenue.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. nih.gov This includes the development of highly selective and recyclable catalysts.

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov

The photoactivation of electron donor-acceptor (EDA) complexes for fluoroalkylation represents a greener approach that avoids the need for metals and exogenous photocatalysts. rsc.org Applying such principles to the synthesis of fluorinated azetidines could significantly reduce the environmental impact.

Flow Chemistry Approaches for Enhanced Scalability and Efficiency

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals, including azetidine (B1206935) derivatives. researchgate.net This approach offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. nih.govacs.org

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling reactive intermediates and exothermic reactions. nih.gov

Improved Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. thieme-connect.com

Precise Control: Flow reactors allow for superior control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net

Recent studies have demonstrated the successful use of flow chemistry for the synthesis of azetidinium salts and functionalized azetidines, highlighting its potential for producing compounds like this compound on a larger scale with greater efficiency. nih.govacs.orgnih.gov The development of a continuous flow synthesis for 2-substituted azetines and 3-substituted azetidines from a common precursor showcases the modularity and sustainability of this approach. uniba.it

Application of Photoredox Catalysis and Electrochemistry in Azetidine Synthesis

Photoredox catalysis and electrochemistry have emerged as powerful tools in modern organic synthesis, enabling the formation of traditionally challenging chemical bonds under mild conditions. These methods are particularly well-suited for the construction of strained ring systems like azetidines.

Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer processes, generating highly reactive radical intermediates that can participate in a variety of transformations. nih.gov Recent advancements have shown the utility of photoredox catalysis in:

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be promoted by visible light to produce functionalized azetidines. researchgate.netresearchgate.net

[3+1] Radical Cascade Cyclizations: Copper-catalyzed photoredox reactions can facilitate the [3+1] cyclization of alkylamines with alkynes to construct the azetidine ring. nih.govnih.gov

Decarboxylative Alkylation: Photochemical methods have been developed for the decarboxylation of azetidine-2-carboxylic acids to generate alkyl azetidines, a process that is scalable and compatible with flow chemistry. thieme-connect.com

Electrochemistry: Electrochemical methods offer a reagent-free way to generate reactive intermediates by controlling the electrode potential. An electrocatalytic intramolecular hydroamination of allylic sulfonamides has been developed for the synthesis of azetidines. organic-chemistry.org The merging of cobalt catalysis with electricity allows for the regioselective formation of a key carbocationic intermediate, which then undergoes intramolecular cyclization.

These methods provide access to a diverse range of functionalized azetidines from readily available starting materials and are expected to play a crucial role in the future synthesis of complex derivatives of this compound.

Development of Biocatalytic Transformations for Selective Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency under mild, environmentally friendly conditions. The development of biocatalytic methods for the synthesis and functionalization of azetidines is a rapidly growing area of research.

Key advances in this field include:

Enantioselective Synthesis: Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to produce chiral azetidines with high stereocontrol. nih.govresearchgate.net

Kinetic Resolution: Whole-cell catalysts, such as Rhodococcus erythropolis, can be used for the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles to afford chiral azetidine-2-carboxylic acids and amides with excellent enantiomeric excess. nih.gov

Ring Opening: L-azetidine-2-carboxylate hydrolases have been identified that exhibit high substrate and stereospecificity for the hydrolysis of the azetidine ring, which could be engineered for other selective transformations. rsc.org

These biocatalytic approaches provide a powerful means to access enantiomerically pure this compound and its derivatives, which is of critical importance for pharmaceutical applications. Future research will likely focus on expanding the toolbox of enzymes capable of performing novel transformations on the azetidine scaffold.

Advanced Computational Methods for Reaction Discovery and Optimization

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding reaction mechanisms and predicting the outcomes of chemical transformations. frontiersin.org In the context of azetidine chemistry, computational studies can provide valuable insights that guide experimental efforts.

Applications of computational methods in this area include:

Mechanism Elucidation: DFT calculations can be used to model the transition states and intermediates of complex reactions, such as the 1,3-dipolar cycloadditions of azides, to understand the factors that control regioselectivity and reactivity. nih.gov

Reaction Optimization: By understanding the energetic landscape of a reaction, computational models can help in the rational design of catalysts and the optimization of reaction conditions to favor the desired product.

Predicting Properties: Computational methods can be employed to predict the spectroscopic properties (e.g., NMR chemical shifts) of novel azetidine derivatives, aiding in their characterization. researchgate.net

The synergy between computational and experimental chemistry is expected to accelerate the discovery of new reactions for the synthesis of this compound and to facilitate the optimization of existing methods for improved efficiency and selectivity.

Integration into Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of the azetidine ring make it an attractive building block for the construction of novel supramolecular assemblies and advanced materials.

Emerging applications in this domain include:

Polymer Chemistry: Azetidines can undergo cationic ring-opening polymerization to produce polyamines, such as poly(propylenimine). utwente.nlacs.org These polymers have potential applications in areas such as CO2 capture, drug delivery, and as coatings. utwente.nlrsc.org

Macrocyclic Chemistry: The incorporation of azetidine units into cyclic peptides has been shown to improve their metabolic stability and influence their conformation. researchgate.netnih.gov The azetidine nitrogen can also serve as a point for late-stage functionalization of these macrocycles. researchgate.net

Medicinal Chemistry Scaffolds: The rigid azetidine ring is increasingly used as a bioisostere for other cyclic and acyclic fragments in drug design, offering a way to modulate the physicochemical properties of bioactive molecules. rsc.org

Future research will likely explore the incorporation of this compound into more complex molecular architectures, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers, to create materials with tailored properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.